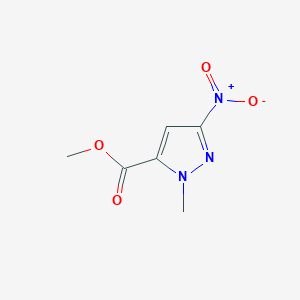

methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWXTKMLSGSLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Executive Summary

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS: 1008112-06-8) is a critical heterocyclic scaffold employed in the development of bioactive small molecules, particularly in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and antiviral agents (e.g., HBV capsid modulators).

This guide details the robust synthetic pathway for this moiety.[1] Unlike simple pyrazoles, the introduction of the nitro group at the 3-position and the subsequent regioselective

Strategic Synthetic Pathway

The synthesis hinges on the regioselective alkylation of the tautomeric precursor, methyl 5-nitro-1H-pyrazole-3-carboxylate. While the precursor exists in equilibrium, basic conditions favor the formation of the pyrazolide anion, which is then methylated.

The challenge lies in the ambident nature of the pyrazole anion. Methylation can occur at either nitrogen, leading to two regioisomers:

-

Target: Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (Sterically favored in specific solvents).

-

Byproduct: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

The protocol utilizes N,N-Dimethylformamide (DMF) and Potassium Carbonate (

Pathway Visualization

Figure 1: Reaction scheme illustrating the divergence of regioisomers during the methylation of the nitropyrazole precursor.

Detailed Experimental Protocols

Protocol A: Regioselective Methylation of Methyl 5-nitro-1H-pyrazole-3-carboxylate

This is the core transformation. The starting material, methyl 5-nitro-1H-pyrazole-3-carboxylate, is commercially available or synthesized via the nitration of pyrazole-3-carboxylic acid derivatives (though direct nitration often favors the 4-position, requiring specific Sandmeyer-type routes from the amine if synthesizing de novo).

Materials:

-

Substrate: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Alkylating Agent: Iodomethane (

) (1.1 – 1.2 equiv) -

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[2] -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe. Purge with nitrogen.[2][3]

-

Dissolution: Charge the flask with Methyl 5-nitro-1H-pyrazole-3-carboxylate (e.g., 8.4 g, 47.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Base Addition: Cool the solution to 0°C using an ice/water bath. Add

(13.14 g, 95.1 mmol) in a single portion. The suspension may thicken; ensure efficient stirring. -

Alkylation: Add Iodomethane (7.45 g, 52.5 mmol) dropwise via a syringe or addition funnel over 15–20 minutes, maintaining the internal temperature below 5°C.

-

Scientific Insight: Slow addition at low temperature minimizes exotherms and kinetic control helps improve the regioselectivity ratio between the 1,3-nitro and 1,5-nitro isomers.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 1–3 hours .

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS. The starting material (

) should disappear, and two higher

-

-

Work-up:

-

Concentrate the solvent under reduced pressure (high vacuum) to remove most of the DMF (crucial to prevent emulsion during extraction).

-

Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Combine organic layers, wash with Brine (2 x 50 mL), and dry over anhydrous

. -

Filter and concentrate to dryness to obtain the crude yellow solid.

-

-

Purification:

-

The crude material contains both isomers. Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 10% to 50% Ethyl Acetate in Petroleum Ether or Hexanes.

-

Order of Elution: Typically, the 1-methyl-5-nitro isomer elutes first (less polar due to nitro group shielding), followed by the Target (1-methyl-3-nitro-1H-pyrazole-5-carboxylate) .

-

Yield: Expected yield of the target isomer is 60–75%.

-

Data Summary Table:

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 185.14 g/mol |

| LC-MS (ESI) | |

| 1H NMR (CDCl3) |

Note: NMR shifts are approximate and diagnostic. The N-methyl group of the 1,3-isomer typically resonates downfield relative to the 1,5-isomer due to the anisotropic effect of the adjacent carboxylate.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following validation steps are mandatory:

-

Regioisomer Distinction (NOESY NMR):

-

Target (1-methyl-3-nitro-5-carboxylate): Strong NOE correlation observed between the N-Methyl protons and the Ester Methyl (or the aromatic H4 if the ester is hydrolyzed). Specifically, the N-Me is spatially close to the C5-substituent.

-

Isomer (1-methyl-5-nitro-3-carboxylate): The N-Methyl is adjacent to the Nitro group. NOE correlation would be observed between N-Me and the Nitro group (if observable) or lack of correlation to the ester.

-

-

Melting Point:

-

Target MP: ~128–130°C (Verify with specific batch data, as solvates may vary).

-

Safety & Handling

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended. Neutralize spills with aqueous ammonia or sodium thiosulfate.

-

Nitro Compounds: Potentially energetic.[4] While this specific pyrazole is stable, avoid excessive heat or friction during scale-up drying.

-

DMF: Hepatotoxic. Avoid skin contact.

References

-

Patent:Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection. WO2020001448A1. (2020).

/DMF. -

Patent: Heterocyclic modulators of lipid synthesis. WO2012122391A1. (2012). Details the synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate from the 5-nitro precursor.

-

Article: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. (2022). Provides context on pyrazole tautomer alkylation patterns.

-

Database: Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Compound Summary. PubChem CID 135452337.

Sources

An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identification

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitro group and a methyl ester functionality onto the pyrazole scaffold, as seen in methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, offers a versatile platform for further chemical modifications and the development of novel therapeutic agents.

Initial searches for "methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate" did not yield a specific, verifiable CAS number from major chemical databases. However, the isomeric compound, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , has been cataloged. Given the potential for positional isomerism to significantly impact biological activity, this guide will focus on the documented 5-nitro isomer.

Compound Details:

| Identifier | Value |

| Compound Name | methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| Canonical SMILES | Cn1c(cc(C(=O)OC)n1)=O |

Data sourced from ChemDiv compound Y507-3792.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited publicly available experimental data for this specific compound, the following properties are predicted based on its structure and data from closely related analogs.

| Property | Predicted Value/Characteristic | Source/Basis |

| Physical State | Likely a solid at room temperature. | General property of similar small organic molecules. |

| Melting Point | Expected to be elevated due to the nitro group and polar functionalities. | Comparison with other nitrated pyrazole derivatives.[5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | Polarity of the molecule suggests this solubility profile. |

| ¹H NMR | Signals expected for the N-methyl, O-methyl, and pyrazole ring protons. Chemical shifts will be influenced by the electron-withdrawing nitro group. | Computational studies on nitropyrazoles suggest predictable shifts.[6][7] |

| ¹³C NMR | Resonances for the methyl carbons, carbonyl carbon, and pyrazole ring carbons. The carbon bearing the nitro group will be significantly downfield. | Standard NMR correlation tables and computational data.[6][7] |

| IR Spectroscopy | Characteristic peaks for C=O (ester), N-O (nitro group), C-N, and C-H stretching vibrations. | Typical vibrational frequencies for these functional groups.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass, along with predictable fragmentation patterns. | Standard fragmentation pathways for esters and nitroaromatic compounds. |

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyrazoles can be achieved through various established methodologies.[9][10][11] A plausible synthetic route to methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is outlined below. This proposed pathway is based on common reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

This step involves the condensation of a hydrazine with a β-ketoester derivative. A one-pot synthesis using phenylhydrazine and dimethylacetylene dicarboxylate has been reported to yield a similar pyrazole core.[12] For our target molecule, a more direct approach would be the reaction of hydrazine hydrate with dimethyl acetylenedicarboxylate (DMAD).

-

Reaction Setup: To a solution of dimethyl acetylenedicarboxylate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Causality: The reaction proceeds via a Michael addition of hydrazine to one of the electrophilic alkyne carbons of DMAD, followed by an intramolecular cyclization and tautomerization to form the stable pyrazole ring.

Step 2: N-Methylation

The N-methylation of the pyrazole ring is a crucial step. The regioselectivity of this reaction can be influenced by the reaction conditions.

-

Reagents: Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 equivalent), a methylating agent such as methyl iodide or dimethyl sulfate (1.1 equivalents), and a base like potassium carbonate (1.5 equivalents).

-

Procedure: Dissolve the pyrazole in a polar aprotic solvent like acetone or DMF. Add the base and the methylating agent. Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed (monitored by TLC).

-

Isolation: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to isolate methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate.

Expertise & Experience: The choice of base and solvent is critical for achieving high yields and regioselectivity in N-alkylation of pyrazoles. Stronger bases or different solvents could lead to a mixture of N1 and N2 methylated products.

Step 3: Nitration

The final step is the nitration of the pyrazole ring. The position of nitration is directed by the existing substituents.

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.

-

Protocol: The methylated pyrazole is slowly added to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

-

Reaction Control: The temperature must be carefully controlled to prevent over-nitration or side reactions. The reaction is typically stirred at low temperature for a few hours.

-

Quenching and Extraction: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.

Trustworthiness: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, NMR) to confirm the identity and purity of the intermediates and the final product.

Potential Applications in Drug Development

While specific biological data for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is not extensively published, the broader class of nitropyrazole derivatives has shown significant potential in various therapeutic areas.

Signaling Pathway Context

The biological activity of many heterocyclic compounds, including pyrazoles, often involves their interaction with key signaling pathways implicated in disease. For instance, pyrazole derivatives have been investigated as inhibitors of kinases, which are crucial components of cell signaling cascades.

Caption: General signaling pathway potentially targeted by pyrazole derivatives.

Areas of Interest for Research

-

Anticancer Activity: Many pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[1] The presence of the nitro group can enhance the electrophilic nature of the compound, potentially leading to interactions with biological nucleophiles in cancer cells.

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives are continuously being explored for their potential to inhibit inflammatory pathways with improved safety profiles.[1]

-

Antimicrobial Agents: Functionalized pyrazoles have demonstrated activity against a range of bacteria and fungi.[13] The title compound could be a valuable starting point for the synthesis of novel antimicrobial agents.

Safety and Handling

Nitrated organic compounds should be handled with care as they can be energetic materials.[14] While the sensitivity of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is not known, it is prudent to treat it as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from heat and sources of ignition.

Conclusion

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its identification, predicted properties, a plausible synthetic route, and potential areas of application. Further experimental validation of the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

-

New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. ACS Publications. [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]

-

Multicomponent Approach to Functionalized Pyrazoles. Thieme Connect. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Review: biologically active pyrazole derivatives. Semantic Scholar. [Link]

-

methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337. PubChem. [Link]

-

3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Chemsrc. [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. World Journal of Pharmaceutical Research. [Link]

-

1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

-

1-Methyl-3-nitro-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

-

Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

-

Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]

-

1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | C5H5N3O4 | CID 25248697. PubChem. [Link]

-

Organic Letters Ahead of Print. ACS Publications. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PDF. [Link]

-

5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. PubChem. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | 139756-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 13. connectjournals.com [connectjournals.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Regioselective Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate

Abstract: This document provides a comprehensive guide for the regioselective nitration of methyl 1-methyl-1H-pyrazole-5-carboxylate to synthesize methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Nitrated pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of various therapeutic agents, including phosphodiesterase 5 (PDE5) inhibitors like Sildenafil.[1] This protocol details the underlying reaction mechanism, provides a robust, step-by-step experimental procedure, and includes essential safety, troubleshooting, and characterization guidelines to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Nitropyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, valued for its metabolic stability and versatile substitution patterns.[2][3] The introduction of a nitro group onto this ring system dramatically enhances its utility, serving two primary purposes:

-

Bioisostere and Pharmacophore: The nitro group can act as a key pharmacophoric element, engaging in hydrogen bonding and other electronic interactions within a biological target.

-

Versatile Synthetic Handle: A nitro group is a highly versatile functional group that can be readily transformed into other essential functionalities, most notably an amine group, which is a cornerstone of many drug molecules.

The target molecule of this protocol, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, is a direct precursor to key intermediates in the synthesis of Sildenafil (Viagra™) and other related compounds.[1] Therefore, a reliable and high-yielding protocol for its synthesis is of considerable value. This guide provides a field-proven method using standard laboratory reagents and techniques.

Mechanism and Rationale for Regioselectivity

The nitration of 1-methyl-1H-pyrazole-5-carboxylate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—exclusive substitution at the C4 position—is a direct consequence of the electronic effects exerted by the substituents on the pyrazole ring.

Directing Effects of Substituents:

-

N1-Methyl Group: The methyl group on the N1 nitrogen is an activating group. It donates electron density into the pyrazole ring via an inductive effect, increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.[4]

-

C5-Carboxylate Group (Ester): The methyl carboxylate group at the C5 position is a deactivating group. It withdraws electron density from the ring through resonance and inductive effects, making the ring less reactive towards electrophiles.[4]

-

Inherent Reactivity of the Pyrazole Ring: In the absence of strong deactivating groups, the C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack.[2][5]

The interplay of these effects dictates that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the C4 position. While the N1-methyl group activates the ring, the C5-ester deactivates it, but the inherent nucleophilicity of the C4 position remains the most favorable site for the reaction.

The reaction proceeds via the following mechanistic steps:

-

Step 1: Generation of the Electrophile. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Step 2: Nucleophilic Attack. The π-system of the pyrazole ring, specifically the electron-rich C4 position, attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Step 3: Deprotonation. A weak base (like H₂O or HSO₄⁻) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | ≥97% | Sigma-Aldrich | 59494-17-4 | Starting material. |

| Sulfuric Acid (H₂SO₄) | 95-98%, Reagent | Fisher Scientific | 7664-93-9 | Corrosive. Handle with extreme care. |

| Nitric Acid (HNO₃) | 68-70%, Reagent | VWR | 7697-37-2 | Corrosive, strong oxidizer. |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore | 75-09-2 | Volatile, use in fume hood. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich | 144-55-8 | Used for neutralization. |

| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | Fisher Scientific | 7487-88-9 | Drying agent. |

| Crushed Ice | - | - | - | For quenching and cooling. |

| Deionized Water | - | - | - | For work-up. |

Equipment

-

100 mL and 50 mL Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel (25 mL)

-

Ice-water bath

-

Thermometer (-10 to 110 °C)

-

250 mL Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization or chromatography column

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Preparation of the Nitrating Mixture (Mixed Acid)

-

Safety First: Perform this step in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves. The mixing is highly exothermic.[6]

-

To a 50 mL round-bottom flask immersed in an ice-water bath, add 10 mL of concentrated sulfuric acid (H₂SO₄).

-

Begin stirring the sulfuric acid and allow it to cool to below 10 °C.

-

Slowly, add 5 mL of concentrated nitric acid (HNO₃) dropwise via a dropping funnel over 15-20 minutes. Crucially, maintain the internal temperature of the mixture below 15 °C throughout the addition.

-

Once the addition is complete, allow the mixture to stir in the ice bath for another 10 minutes. This is your nitrating mixture.

B. Nitration Reaction

-

In a 100 mL round-bottom flask, dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.40 g, 10 mmol) in 10 mL of concentrated sulfuric acid with gentle stirring. Some warming may occur; allow the solution to cool to room temperature.

-

Cool the pyrazole solution in an ice-water bath to 0-5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution over 30-40 minutes. Use a thermometer to monitor the internal temperature and ensure it does not exceed 10 °C .

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be more polar than the starting material.

C. Work-up and Isolation

-

Prepare a 600 mL beaker containing ~100 g of crushed ice.

-

Carefully and slowly , pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A white or pale-yellow precipitate should form. This step is also exothermic and should be done cautiously in a fume hood.

-

Allow the ice to melt completely. The resulting slurry will be strongly acidic.

-

Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Vigorous gas (CO₂) evolution will occur. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 7-8 (test with pH paper).

-

Transfer the neutralized mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).

-

Combine the organic layers and wash them with brine (saturated NaCl solution) (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

D. Purification

-

The crude product, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, is often obtained as a pale-yellow solid of sufficient purity for subsequent steps.

-

If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.[7]

Data and Characterization

Reaction Parameters

| Parameter | Value / Condition |

| Scale | 10 mmol (1.40 g) |

| Stoichiometry (Reactant:HNO₃) | ~1:5 |

| Reaction Temperature | 0-10 °C (addition), Room Temp (stirring) |

| Reaction Time | ~2-3 hours |

| Typical Yield | 85-95% (crude) |

| Product Appearance | White to pale-yellow solid |

Expected Product Characterization

-

Product Name: Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

-

CAS Number: 309740-49-6[8]

-

Molecular Formula: C₆H₇N₃O₄

-

Molecular Weight: 185.14 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.3 (s, 1H, pyrazole C3-H), ~4.1 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~159 (C=O), ~140 (C3), ~138 (C4-NO₂), ~130 (C5), ~53 (O-CH₃), ~40 (N-CH₃).

-

Mass Spec (ESI+): m/z = 186.05 [M+H]⁺.

Critical Safety Precautions

-

Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood.[6]

-

Exothermic Reactions: Mixing the acids and quenching the reaction mixture are highly exothermic processes. Strict temperature control and slow, careful addition are mandatory to prevent uncontrolled reactions and splashing.[6][9]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) are required at all times.

-

Spill Response: Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) readily available.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Temperature too high during nitrating agent addition, causing degradation. | 1. Ensure efficient cooling and slower addition of the mixed acid. Maintain temperature below 10 °C. |

| 2. Incomplete reaction. | 2. Extend the reaction time at room temperature. Confirm completion with TLC before work-up. | |

| 3. Loss of product during work-up (incomplete extraction or neutralization). | 3. Ensure pH is >7 before extraction. Perform at least three extractions with DCM. | |

| Dark-colored Product | Formation of oxidized byproducts due to excessive temperature or excess nitric acid. | Maintain strict temperature control. Ensure the ratio of nitric acid is not excessively high. The product can be purified via recrystallization with activated charcoal if needed. |

| Incomplete Reaction | Insufficient amount of nitrating agent or insufficient reaction time. | Use the recommended stoichiometry. Allow the reaction to stir for the full time, confirming completion by TLC. |

Conclusion

This application note provides a validated and highly regioselective protocol for the nitration of methyl 1-methyl-1H-pyrazole-5-carboxylate. By carefully controlling the reaction temperature and following the detailed procedural steps, researchers can reliably synthesize the target 4-nitro derivative in high yield. This key intermediate serves as a valuable building block for further elaboration in drug discovery and medicinal chemistry programs.

References

-

JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]

-

PMC. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at: [Link]

-

ResearchGate. (1997). (PDF) Nitropyrazoles. Available at: [Link]

-

PMC. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]

-

ResearchGate. (2002). Direct nitration of five membered heterocycles. Available at: [Link]

- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

-

ResearchGate. (2014). Review on synthesis of nitropyrazoles. Available at: [Link]

-

Nitration. (n.d.). Available at: [Link]

-

PMC. (2014). Continuous flow nitration in miniaturized devices. Available at: [Link]

-

ACS Publications. (2000). Nitration: An Overview of Recent Developments and Processes. Available at: [Link]

-

ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

-

ResearchGate. (2011). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 8. 309740-49-6|Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 9. vpscience.org [vpscience.org]

High-Efficiency Synthesis of Pyrazole Carboxamide Derivatives: From Knorr Cyclization to Amide Coupling

Topic: Experimental Setup for Synthesizing Pyrazole Carboxamide Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Aurora, FLT3, IRAK4) and agrochemicals (SDHI fungicides). This application note provides a rigorous, field-validated guide for synthesizing these derivatives. We detail two complementary strategies: the de novo construction of the pyrazole core via Knorr synthesis and the modular functionalization of pyrazole carboxylic acids via advanced amide coupling. Special emphasis is placed on controlling regioselectivity during cyclization and overcoming low reactivity in amide couplings with electron-deficient heteroaryl amines.

Strategic Analysis & Retrosynthesis

The synthesis of pyrazole carboxamides is typically approached via two distinct pathways. The choice depends on the availability of starting materials and the diversity of the library required.

-

Path A (Modular Assembly): Coupling a pre-functionalized pyrazole carboxylic acid with an amine. This is the preferred route for Structure-Activity Relationship (SAR) studies, allowing rapid diversification of the amide "tail."

-

Path B (De Novo Cyclization): Constructing the pyrazole ring from a

-ketoester and hydrazine, followed by functionalization. This is essential when the specific pyrazole core is novel or commercially unavailable.

Figure 1: Retrosynthetic Analysis & Workflow

Caption: Retrosynthetic disconnection showing the two primary modules: the pyrazole core synthesis (green) and the amide coupling (red).

Method A: Modular Amide Coupling (The "Universal" Protocol)

Objective: Synthesize N-(pyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Challenge: Aminopyridines are poorly nucleophilic due to the electron-withdrawing nitrogen. Standard carbodiimide couplings (EDC/DCC) often fail or give low yields. Solution: Activation via Acid Chloride or use of high-potency phosphonium/uronium reagents (HATU/T3P).

Protocol 1: The Acid Chloride Route (High Throughput)

This method is robust for unreactive anilines and heteroaryl amines.

Reagents:

-

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

Thionyl chloride (

) or Oxalyl chloride ( -

4-Aminopyridine (1.1 equiv)[1]

-

Triethylamine (

) or DIPEA (2.5 equiv) -

Solvents: Toluene (for activation), DCM or THF (for coupling)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the pyrazole carboxylic acid (1.0 mmol) in anhydrous Toluene (5 mL). -

Chlorination: Add Thionyl chloride (3.0 mmol) dropwise. Optional: Add 1 drop of DMF to catalyze the reaction.

-

Reflux: Heat the mixture to 80°C for 2-3 hours. The suspension should clear, indicating the formation of the acid chloride.

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess

and toluene. Co-evaporate with dry DCM twice to ensure complete removal of acidic volatiles. -

Coupling: Dissolve the crude acid chloride in anhydrous DCM (5 mL). Cool to 0°C.[2]

-

Addition: Slowly add a solution of 4-aminopyridine (1.1 mmol) and

(2.5 mmol) in DCM (2 mL). -

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Quench with water. Wash the organic layer with sat.

(to remove acid), water, and brine. Dry over

Protocol 2: The HATU Coupling (Mild Conditions)

Ideal for substrates sensitive to harsh acidic conditions or elevated temperatures.

Reagents:

-

Pyrazole carboxylic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

Amine (1.1 equiv)[1]

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DMAc (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve the pyrazole acid (1.0 mmol) in DMF (3 mL).

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15-30 minutes. Note: The solution typically turns yellow.

-

Addition: Add the amine (1.1 mmol) in one portion.

-

Reaction: Stir at room temperature for 16 hours.

-

Workup: Pour the reaction mixture into ice-water (30 mL) with vigorous stirring. The product often precipitates as a solid. Filter, wash with water, and dry.[3] If no precipitate forms, extract with EtOAc.

Method B: De Novo Knorr Pyrazole Synthesis

Objective: Synthesis of the core 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Mechanism: Condensation of a hydrazine with a 1,3-dicarbonyl derivative.[4][5][6]

Expert Note: The Regioselectivity Trap

When reacting a trifluoromethyl-

-

3-CF3 Isomer: Formed via attack of the hydrazine

on the carbonyl adjacent to the aryl group. -

5-CF3 Isomer: Formed via attack of the hydrazine

on the carbonyl adjacent to the

Rule of Thumb: The

Figure 2: Knorr Synthesis Mechanism & Regioselectivity

Caption: Divergent pathways in Knorr synthesis. Reaction conditions dictate the ratio of Isomer A to Isomer B.

Protocol: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate

-

Reactants: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) and Phenylhydrazine (1.0 equiv). Note: Using the ethoxymethylene derivative locks the regiochemistry more effectively than the simple diketone.

-

Solvent: Ethanol (0.5 M).

-

Procedure:

-

Dissolve the enol ether in ethanol.

-

Cool to 0°C. Add phenylhydrazine dropwise.

-

Stir at 0°C for 1 hour, then reflux for 2 hours.

-

Purification: Concentrate and purify by flash column chromatography (Hexane/EtOAc). The major isomer is typically the 3-CF3 derivative when using the ethoxymethylene precursor.

-

Purification & Characterization Data

For drug development, purity >95% is required.

Comparison of Coupling Reagents

| Reagent | Reactivity | By-products | Recommended Use |

| SOCl2 / (COCl)2 | Very High | HCl, SO2, CO | Unreactive amines (e.g., 2-aminopyridine). |

| HATU | High | Urea (soluble) | General purpose; expensive but reliable. |

| EDC / HOBt | Moderate | Urea (water sol.) | Standard amines; "Green" workup. |

| T3P (PPA) | High | Water soluble | Large scale; easy workup. |

Self-Validating Troubleshooting System

| Observation | Root Cause | Corrective Action |

| Low Yield (Method A) | Amine is non-nucleophilic (e.g., nitro-aniline). | Switch to Acid Chloride method or use NaH to deprotonate the amine first. |

| Regioisomer Mixture (Method B) | Competitive attack on carbonyls. | Use an enaminone precursor (e.g., DMF-DMA adduct) instead of diketone to direct attack. |

| Product Oiling Out | High lipophilicity. | Triturate with cold Ether or Pentane to induce crystallization. |

| Incomplete Reaction (HATU) | Steric hindrance. | Switch solvent to DMAc and heat to 60°C; Add DMAP (catalytic). |

References

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Source: PubMed (2024). URL:[Link]

-

Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Source: Molecules (2012).[2] URL:[Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Journal of Organic Chemistry (2008). URL:[Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Chemical Reviews (2016).[7] URL:[Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Regioselective Synthesis of Substituted Pyrazole-4-Carboxylates

Abstract & Strategic Importance

The pyrazole-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and various kinase inhibitors (e.g., for PfDHODH inhibition).

The primary synthetic challenge lies in regiocontrol . The condensation of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyl equivalents often yields a mixture of 1,3- and 1,5-disubstituted isomers. Separating these regioisomers is costly and inefficient for scale-up.

This guide details a robust, self-validating protocol for the regioselective synthesis of ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylates . We utilize the Enaminone Method (reaction of hydrazines with ethyl 2-(ethoxymethylene)-3-oxobutanoate), which offers superior regiocontrol compared to standard 1,3-diketone condensations due to the distinct electrophilicity of the vinyl ether moiety.

Mechanistic Principles & Regioselectivity

To achieve high purity without chromatography, one must understand the electronic bias of the reactants.

The Electrophile: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This reagent possesses three electrophilic sites, but they differ significantly in hardness/softness and steric accessibility:

- -Carbon (Vinyl Ether): Highly reactive, "soft" electrophile.

-

Ketone Carbonyl: Moderately reactive, "hard" electrophile.

-

Ester Carbonyl: Low reactivity.

The Nucleophile: Monosubstituted Hydrazine ( )

- Terminus: More nucleophilic and less sterically hindered.

- Terminus: Less nucleophilic due to steric bulk and electronic withdrawal (if R=Aryl).

The Pathway

The reaction proceeds via a Michael-addition-elimination sequence followed by cyclodehydration. The regioselectivity is determined by the initial attack of the unsubstituted hydrazine nitrogen (

Figure 1: Mechanistic pathway favoring the 1,3-substituted isomer via initial attack at the enaminone

Experimental Protocol

Method A: Two-Step Synthesis via Enaminone Isolation (Recommended for High Purity)

This method isolates the enaminone intermediate, ensuring the subsequent cyclization is not contaminated by unreacted starting materials.

Reagents & Equipment[1][2][3][4][5]

-

Reagents: Ethyl acetoacetate (1.0 equiv), Triethyl orthoformate (1.2 equiv), Acetic anhydride (2.0 equiv), Aryl hydrazine hydrochloride (1.0 equiv).

-

Solvents: Ethanol (absolute), Ethyl Acetate/Hexanes (for recrystallization).

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Charge: In a 250 mL RB flask, mix Ethyl acetoacetate (13.0 g, 100 mmol), Triethyl orthoformate (17.8 g, 120 mmol), and Acetic anhydride (20.4 g, 200 mmol).

-

Reflux: Heat the mixture to reflux (

C oil bath) for 2-3 hours.-

Checkpoint: Monitor TLC (3:7 EtOAc:Hexane). The starting acetoacetate spot (

) should disappear, replaced by the enaminone (

-

-

Concentration: Remove volatiles (acetic acid, ethyl acetate byproduct) under reduced pressure (rotary evaporator).

-

Purification: The residue is often a pure oil. If solidification occurs, recrystallize from hexanes.

Step 2: Cyclization to Pyrazole-4-Carboxylate[5][7]

-

Dissolution: Dissolve the Enaminone (1.86 g, 10 mmol) in Absolute Ethanol (20 mL).

-

Addition: Add the Aryl Hydrazine Hydrochloride (10 mmol) in one portion.

-

Note: If using free base hydrazine, the reaction is exothermic. Cool to

C during addition.

-

-

Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Why Reflux? Ensures complete dehydration and aromatization.

-

-

Workup: Cool to room temperature.

-

Scenario A (Precipitation): If the product precipitates (common for aryl derivatives), filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

-

Scenario B (Soluble): Evaporate solvent.[8] Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and Brine (20 mL). Dry over

, filter, and concentrate.

-

-

Recrystallization: Recrystallize from Ethanol/Water or EtOAc/Hexane to remove trace regioisomers.

Data Summary: Expected Yields & Regioselectivity

| Substituent (Ar) on Hydrazine | Major Isomer (1-Ar-3-Me) | Minor Isomer (1-Ar-5-Me) | Yield (%) | MP ( |

| Phenyl | >95% | <5% | 88% | 96-98 |

| 4-Methoxyphenyl | >96% | <4% | 92% | 176-177 |

| 4-Nitrophenyl | >98% | <2% | 85% | 218-219 |

| 2,4-Dichlorophenyl | >92% | <8% | 80% | 110-112 |

Table 1: Regioselectivity and yield data based on electronic properties of the aryl hydrazine.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol works every time, use these internal checks:

Regioisomer Confirmation (NMR)

Before scaling up, validate regiochemistry using

-

1,3-Isomer (Target): Irradiation of the N-Aryl protons should show NOE enhancement of the H-5 pyrazole proton (singlet around

8.0-8.5 ppm). There should be NO enhancement of the C3-Methyl group. -

1,5-Isomer (Impurity): Irradiation of the N-Aryl protons will show NOE enhancement of the C5-Methyl group .

Solvent Effects on Regioselectivity

If the minor isomer (1,5-dimethyl) increases:

-

Cause: Protic solvents can sometimes stabilize the transition state leading to the 1,5-isomer via hydrogen bonding.

-

Solution: Switch to a non-polar aprotic solvent (e.g., Toluene) for the cyclization step. This forces the reaction through the lowest energy dipole-dipole interaction, heavily favoring the 1,3-isomer.

Workflow Decision Matrix

Figure 2: Decision matrix for optimizing regioselectivity during process development.

References

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 2022, 27(15), 4764.[9] [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Chemistry Central Journal, 2018. [Link]

-

Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules, 2023, 28(3), 1435. [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide. RSC Advances, 2015. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. (General overview of modern catalytic methods). [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 7. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-Up Synthesis of Methyl 1-Methyl-3-nitro-1H-pyrazole-5-carboxylate: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the preparation of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research. The described methodology is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility. This document provides a step-by-step protocol, explains the underlying chemical principles, and addresses critical safety considerations for handling hazardous reagents and intermediates on a larger scale.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical development, exhibiting a wide range of biological activities. The target molecule, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, incorporates several key functional groups that make it a versatile intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. The specific substitution pattern of this molecule makes it a valuable synthon for accessing novel chemical space.

The synthesis of highly substituted pyrazoles often requires careful control of regioselectivity, particularly during electrophilic substitution reactions such as nitration and N-alkylation. This guide presents a validated synthetic route that addresses these challenges, providing a reliable method for the multi-gram scale production of the target compound.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a readily available pyrazole precursor. The key transformations include nitration of the pyrazole ring, N-methylation, and esterification of the carboxylic acid. The order of these steps is crucial for achieving the desired regioselectivity.

Our chosen synthetic strategy involves the following key steps:

-

Step 1: Nitration of 1H-pyrazole-3-carboxylic acid. Starting with a commercially available precursor, the pyrazole ring is first nitrated. Performing the nitration on the N-unsubstituted pyrazole is advantageous as the carboxylic acid group directs the incoming nitro group to the 3-position.

-

Step 2: N-methylation of 3-nitro-1H-pyrazole-5-carboxylic acid. The subsequent N-methylation is directed to the N1 position due to steric hindrance from the adjacent nitro group.

-

Step 3: Esterification of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding methyl ester.

This sequence is designed to maximize regioselectivity and facilitate purification at each stage.

Detailed Synthesis Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 1H-pyrazole-3-carboxylic acid | ≥98% | Commercially Available |

| Fuming Nitric Acid (90%) | Reagent Grade | Commercially Available |

| Concentrated Sulfuric Acid (98%) | Reagent Grade | Commercially Available |

| Methyl Iodide | ≥99% | Commercially Available |

| Potassium Carbonate (anhydrous) | ≥99% | Commercially Available |

| Methanol (anhydrous) | ACS Grade | Commercially Available |

| Thionyl Chloride | ≥99% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Sodium Bicarbonate | Reagent Grade | Commercially Available |

| Sodium Sulfate (anhydrous) | Reagent Grade | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

Equipment:

-

Three-necked round-bottom flasks (various sizes)

-

Magnetic stirrers with heating mantles

-

Dropping funnels

-

Condensers

-

Ice baths

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 3-nitro-1H-pyrazole-5-carboxylic acid

WARNING: This reaction involves the use of highly corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful temperature control.

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (100 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1H-pyrazole-3-carboxylic acid (20.0 g, 0.178 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, stir the mixture until all the solid has dissolved.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (15 mL, 0.357 mol) to concentrated sulfuric acid (30 mL) in a separate flask, pre-cooled to 0 °C.

-

Slowly add the nitrating mixture dropwise to the pyrazole solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

A precipitate will form. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to afford 3-nitro-1H-pyrazole-5-carboxylic acid as a pale-yellow solid.

Step 2: Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

-

In a 500 mL round-bottom flask, suspend 3-nitro-1H-pyrazole-5-carboxylic acid (25.0 g, 0.159 mol) and anhydrous potassium carbonate (43.9 g, 0.318 mol) in anhydrous N,N-dimethylformamide (DMF) (250 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (12.4 mL, 0.199 mol) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice water (1 L) and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

-

In a 250 mL round-bottom flask, suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (20.0 g, 0.117 mol) in anhydrous methanol (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly and carefully add thionyl chloride (12.8 mL, 0.176 mol) dropwise to the methanolic suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate as a crystalline solid.

Process Flow and Mechanistic Rationale

Overall Synthetic Workflow

Caption: Synthetic workflow for methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Rationale for Reagent and Condition Selection

-

Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is a classic and effective method for the nitration of aromatic and heteroaromatic rings.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is critical to control the exothermicity of the reaction and to minimize the formation of byproducts.[2]

-

N-Methylation: Potassium carbonate is a suitable base for the deprotonation of the pyrazole nitrogen, forming the corresponding anion which then acts as a nucleophile.[3] DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 reaction with methyl iodide.

-

Esterification: The use of thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride in situ, followed by reaction with methanol, is a highly efficient method for ester formation. This method avoids the need for harsh acidic conditions and high temperatures that might be required for a direct Fischer esterification, and it drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl).

Safety Considerations and Hazard Management

Nitration is an inherently hazardous process that requires strict adherence to safety protocols.

-

Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[4] Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause respiratory damage.[4]

-

Exothermicity: Nitration reactions are highly exothermic. Inadequate temperature control can lead to a runaway reaction, potentially causing an explosion.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat.[4]

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood with good ventilation. An emergency eyewash and shower station should be readily accessible.

-

Quenching: The quenching of the nitration reaction mixture on ice must be done slowly and with efficient stirring to dissipate the heat generated.

Caption: Key safety protocols for the nitration step.

Characterization and Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |

| 3-nitro-1H-pyrazole-5-carboxylic acid | C₄H₃N₃O₄ | 157.09 | 75-85 | Pale-yellow solid |

| 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | C₅H₅N₃O₄ | 171.11 | 80-90 | Off-white solid |

| Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | C₆H₇N₃O₄ | 185.14 | 85-95 | White crystalline solid |

Analytical Data for Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 4.05 (s, 3H), 4.00 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 160.5, 155.0, 135.0, 110.0, 53.0, 40.0.

-

Mass Spectrometry (ESI+): m/z 186.05 [M+H]⁺.

-

Melting Point: To be determined.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. By carefully controlling the reaction conditions and adhering to strict safety protocols, this valuable building block can be synthesized in high yield and purity. This guide serves as a valuable resource for researchers and chemists in both academic and industrial settings who require access to this and related substituted pyrazole derivatives.

References

-

PubChem. 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Synthesis of 3-Nitropyrazole. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

-

ResearchGate. Direct nitration of five membered heterocycles. [Link]

-

ACS Publications. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. [Link]

-

ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

YouTube. Nitration reaction safety. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Traditional synthetic routes to these vital heterocycles often involve lengthy reaction times, high energy consumption, and complex purification procedures.[3][4] This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique that dramatically accelerates the synthesis of pyrazole derivatives.[3][5][6] We provide an in-depth look at the underlying mechanisms of microwave heating, validated step-by-step protocols for key synthetic transformations, and a comparative analysis against conventional methods, demonstrating the significant improvements in reaction speed, efficiency, and yield offered by MAOS.[2]

The MAOS Paradigm: A Fundamental Shift from Conventional Heating

The core advantage of microwave synthesis lies in its unique heating mechanism, which is fundamentally different from conventional conductive heating (e.g., an oil bath).[7] Conventional methods transfer thermal energy indirectly—from the source, through the vessel walls, and finally to the solvent and reactants. This process is slow and creates significant temperature gradients within the reaction mixture.[8]

In contrast, MAOS employs direct dielectric heating.[9] Microwave energy couples directly with polar molecules (like solvents and reactants) in the mixture, causing them to rapidly oscillate and rotate.[5][10] This molecular friction generates heat instantly and volumetrically throughout the entire sample, leading to uniform, rapid, and highly efficient heating.[9][10] The two primary mechanisms are:

-

Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates heat.[7][9][10]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate thermal energy.[8][9]

This efficient energy transfer allows reactions to reach target temperatures in seconds to minutes, compared to the much longer times required for conventional heating.[2]

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Synthetic Protocols: Accelerating Pyrazole Construction

We present two robust, field-proven protocols for the synthesis of pyrazole derivatives, showcasing the versatility of MAOS for both classical condensations and modern multicomponent reactions.

Protocol I: MAOS-Enhanced Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with a hydrazine is a foundational method for pyrazole synthesis, first described by Knorr.[11][12] MAOS transforms this classical reaction, drastically reducing reaction times and often improving yields.[13]

The mechanism proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12][14] Acid catalysis is often employed to accelerate the condensation and cyclization steps.[13][15]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-pyrazole

-

Reactants:

-

Dibenzoylmethane (1,3-Dicarbonyl): 1.0 mmol, 224.2 mg

-

Phenylhydrazine: 1.1 mmol, 119.0 mg (108 µL)

-

Glacial Acetic Acid (Catalyst): 0.5 mL

-

Ethanol (Solvent): 3.0 mL

-

-

Procedure:

-

Place a magnetic stir bar into a 10 mL microwave process vial.

-

Add dibenzoylmethane, ethanol, and glacial acetic acid to the vial.

-

Add phenylhydrazine to the mixture and cap the vial securely using a dedicated crimper.

-

Place the vial into the cavity of a dedicated laboratory microwave reactor.[16]

-

Microwave Parameters:

-

Temperature: 120 °C (Use ramp-to-temperature setting)

-

Hold Time: 5 minutes

-

Power: Dynamic (automatic power adjustment to maintain temperature)

-

Stirring: High

-

-

After irradiation, allow the vessel to cool to below 50 °C before opening.[17]

-

Work-up: Transfer the cooled reaction mixture to a beaker containing 20 mL of ice-cold water. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

-

Data Presentation: MAOS vs. Conventional Reflux

| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60-120 | 5-10 min | 91-98 | [2] |

| Phenyl-1H-pyrazoles | Conventional Heating | 75-80 | 2-4 hours | 73-90 | [2][4] |

Protocol II: One-Pot Multicomponent Synthesis of Pyranopyrazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and green chemistry.[18][19] MAOS is exceptionally well-suited for MCRs, often enabling reactions that are sluggish or low-yielding under conventional conditions.[19][20][21] This protocol describes a four-component synthesis of a pyrano[2,3-c]pyrazole derivative.

Caption: Workflow for a One-Pot Multicomponent Reaction.

Detailed Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

-

Reactants:

-

Phenylhydrazine: 1.0 mmol, 108.1 mg

-

Ethyl Acetoacetate (β-Ketoester): 1.0 mmol, 130.1 mg (127 µL)

-

Malononitrile: 1.0 mmol, 66.1 mg

-

4-Chlorobenzaldehyde: 1.0 mmol, 140.6 mg

-

Piperidine (Catalyst): 2-3 drops

-

Ethanol (Solvent): 4.0 mL

-

-

Procedure:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine and ethyl acetoacetate in 4.0 mL of ethanol.

-

Seal the vial and irradiate in the microwave reactor at 100 °C for 2 minutes to pre-form the pyrazolone intermediate.

-

Cool the vial to room temperature and carefully open it.

-

Add malononitrile, 4-chlorobenzaldehyde, and 2-3 drops of piperidine to the vial.

-

Reseal the vial securely.

-

Microwave Parameters:

-

Temperature: 100 °C

-

Hold Time: 8 minutes

-

Power: Dynamic

-

Stirring: High

-

-

After the reaction, cool the vial to below 50 °C. A solid product will typically form upon cooling.

-

Work-up: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.

-

Critical Experimental Parameters & Safety

Success and safety in MAOS depend on careful control of experimental conditions and adherence to best practices.

-

Solvent Choice: Polar solvents (e.g., Ethanol, DMF, Water, Acetonitrile) are crucial as they couple efficiently with microwaves.[9] For green chemistry applications, water is an excellent choice.[19] Solvent-free reactions are also highly effective, where the reactants themselves absorb the microwave energy.[9][22][23]

-

Vessel Type: NEVER use a domestic kitchen microwave. [16] Laboratory-grade microwave reactors are engineered with high-pressure sealed vessels (typically borosilicate glass or SiC) and integrated sensors for real-time temperature and pressure monitoring, which are essential for safety and reproducibility.[16][17]

-

Temperature vs. Power: Modern reactors allow for direct temperature control. It is best practice to program a target temperature rather than a fixed power level. The instrument will dynamically adjust the power output to maintain the set temperature precisely, ensuring reproducible results.

-

Safety First:

-

Reactions in sealed vessels are heated far above their normal boiling points, generating significant internal pressure.[17][24] Always be aware of the pressure limits of the vessel.

-

Always allow the reaction vessel to cool completely before attempting to open it to prevent violent boiling and ejection of hot solvent.[17]

-

Start with small-scale reactions when exploring new chemistry to understand the reaction kinetics and potential for rapid pressure increases.[16]

-

Ensure proper stirring to avoid localized superheating and "hot spots," which can lead to decomposition or runaway reactions.[16]

-

Conclusion

Microwave-assisted organic synthesis represents a significant advancement in the field of heterocyclic chemistry. For the synthesis of pyrazole derivatives, MAOS provides a reliable, scalable, and highly efficient platform that aligns with the principles of green chemistry.[5][10] By dramatically reducing reaction times from hours to minutes and frequently increasing product yields, this technology empowers researchers in drug discovery and development to accelerate their synthetic workflows, build compound libraries more rapidly, and reduce energy consumption and waste generation.[1][2][18]

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )

- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. (URL: )

- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (URL: )

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

- Microwave Assisted Organic Synthesis: A Green Chemical Approach. (URL: )

- Microwave-assisted synthesis of pyrazoles - a mini-review - Semantic Scholar. (URL: )

- Microwave-assisted synthesis of pyrazoles - a mini-review - OUCI. (URL: )

-

Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )

-

(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (URL: [Link])

-

Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC. (URL: [Link])

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])

-

A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: [Link])

-